molecular formula C10H9NO3S B2621605 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid CAS No. 1368422-59-6

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid

Cat. No.: B2621605
CAS No.: 1368422-59-6
M. Wt: 223.25
InChI Key: VPAAYOYEHXPDRG-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid is a heterocyclic compound that features a unique combination of isoxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-5-(thiophen-2-yl)isoxazole with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another heterocyclic compound with similar structural features.

    2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Compounds with similar isoxazole rings.

Uniqueness

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid is unique due to its combination of isoxazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methyl-5-thiophen-2-yl-1,2-oxazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)10(14-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAAYOYEHXPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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